MS154

EGFR PROTAC Binding Affinity

MS154 is a first-in-class, synthetic organic proteolysis-targeting chimera (PROTAC) specifically engineered as an epidermal growth factor receptor (EGFR) degrader. It is a bifunctional molecule comprising a cereblon (CRBN) E3 ligase-binding moiety linked to the EGFR inhibitor gefitinib.

Molecular Formula C46H54ClFN8O8
Molecular Weight 901.4 g/mol
Cat. No. B15612631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS154
Molecular FormulaC46H54ClFN8O8
Molecular Weight901.4 g/mol
Structural Identifiers
InChIInChI=1S/C46H54ClFN8O8/c1-62-38-28-35-32(43(51-29-50-35)52-30-12-13-34(48)33(47)26-30)27-39(38)64-25-9-18-54-20-22-55(23-21-54)19-16-40(57)49-17-6-4-2-3-5-7-24-63-37-11-8-10-31-42(37)46(61)56(45(31)60)36-14-15-41(58)53-44(36)59/h8,10-13,26-29,36H,2-7,9,14-25H2,1H3,(H,49,57)(H,50,51,52)(H,53,58,59)
InChIKeyALKKWBPMCDDKKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

MS154 Compound Overview: A First-in-Class CRBN-Recruiting EGFR Degrader


MS154 is a first-in-class, synthetic organic proteolysis-targeting chimera (PROTAC) specifically engineered as an epidermal growth factor receptor (EGFR) degrader [1]. It is a bifunctional molecule comprising a cereblon (CRBN) E3 ligase-binding moiety linked to the EGFR inhibitor gefitinib . This design distinguishes it from earlier degraders that utilize the von Hippel-Lindau (VHL) E3 ligase. MS154 demonstrates high binding affinity for both wild-type (WT) and mutant EGFR, with Kd values of 1.8 nM and 3.8 nM, respectively .

Why Generic Substitution Fails: MS154's Unique CRBN-Based Mechanism Differentiates It from VHL-Recruiting Analogs


Generic substitution with a VHL-recruiting EGFR PROTAC like MS39 is not scientifically justified. The two compounds operate through distinct E3 ligase pathways, which can lead to differences in degradation efficiency, downstream signaling effects, and potential resistance mechanisms [1]. While both are based on gefitinib, MS154 is specifically a CRBN-recruiting degrader, a class for which it is the first-in-class example [2]. This mechanistic distinction is critical for research aimed at understanding E3 ligase-dependent pharmacology or for therapeutic strategies where CRBN engagement is advantageous.

Quantitative Evidence Guide for MS154: Head-to-Head Data Versus Key Comparators


MS154 vs. MS39: Superior Binding Affinity for Wild-Type EGFR

MS154 exhibits a significantly higher binding affinity for wild-type EGFR (Kd = 1.8 nM) compared to its VHL-recruiting analog MS39 (Kd = 11 nM), representing a ~6-fold improvement in target engagement [1].

EGFR PROTAC Binding Affinity

MS154 vs. Gefitinib: Functional Degradation vs. Kinase Inhibition

MS154 induces potent degradation of mutant EGFR protein in cancer cell lines (DC50 values of 11 nM and 25 nM in HCC-827 and H3255 cells, respectively), whereas its parent kinase inhibitor gefitinib inhibits kinase activity but does not eliminate the EGFR protein . This functional difference is a hallmark of the PROTAC mechanism.

EGFR Degradation PROTAC

MS154 vs. MS39: Comparative Potency in Mutant EGFR-Driven Cell Growth Inhibition

In the HCC-827 lung cancer cell line, which harbors an EGFRDel19 mutation, MS154 inhibits cell growth with a GI50 of 0.66 μM, while the VHL-recruiting analog MS39 demonstrates a more potent GI50 of 0.23 μM [1]. This quantitative difference highlights that MS39 is more potent in this specific cellular context, which is an important selection criterion.

EGFR PROTAC Antiproliferation

MS154: Selective Degradation of Mutant Over Wild-Type EGFR

MS154 potently induces the degradation of mutant EGFR (DC50 of 11 nM in HCC-827 cells) but exhibits no significant effect on wild-type EGFR protein levels, even at high concentrations (Dmax > 95% at 50 nM) . This mutant-selective degradation is a key differentiator from kinase inhibitors and some other PROTACs.

EGFR Selectivity PROTAC

Optimal Research and Industrial Applications for MS154


Investigating CRBN-Dependent Degradation Pathways in Mutant EGFR Cancers

Given its first-in-class status as a CRBN-recruiting EGFR degrader [1], MS154 is the optimal tool compound for dissecting the specific roles and downstream effects of the cereblon E3 ligase pathway in EGFR-driven cancers. Its mutant-selective degradation profile allows researchers to study the functional consequences of eliminating mutant EGFR protein without confounding effects on wild-type receptors . This application is supported by its potent degradation activity (DC50 = 11 nM) in the HCC-827 lung cancer cell line .

Evaluating PROTAC-Mediated Degradation to Overcome Gefitinib Resistance

As a gefitinib-based PROTAC, MS154 is a valuable tool for investigating the hypothesis that targeted protein degradation can overcome acquired resistance to first-generation EGFR tyrosine kinase inhibitors [1]. Unlike gefitinib, which only inhibits kinase activity, MS154 induces the complete elimination of the EGFR protein, thereby potentially circumventing resistance mechanisms like the T790M gatekeeper mutation or compensatory signaling that can arise during kinase inhibitor therapy .

Comparative Studies on E3 Ligase Engagement in Targeted Protein Degradation

MS154, as a CRBN-based degrader, is essential for comparative pharmacology studies alongside its VHL-recruiting analog MS39 [1]. Researchers can use MS154 and MS39 to directly compare the efficiency, selectivity, and off-target effects of recruiting different E3 ligases to degrade the same target protein (EGFR). Quantitative data, such as the ~6-fold higher binding affinity of MS154 for wild-type EGFR compared to MS39, provides a clear foundation for mechanistic studies on E3 ligase-dependent degradation efficiency .

In Vivo Efficacy Studies of CRBN-Recruiting PROTACs in Lung Cancer Models

MS154 has been shown to be bioavailable in mice following intraperitoneal administration, establishing it as a suitable chemical probe for in vivo proof-of-concept studies [1]. Its ability to degrade mutant EGFR and inhibit tumor cell growth in vitro makes it a candidate for evaluating the therapeutic potential of CRBN-recruiting PROTACs in preclinical models of non-small cell lung cancer (NSCLC) harboring EGFR-activating mutations .

Technical Documentation Hub

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